Enhanced Steric Shielding and Retarded Nucleophilic Substitution Kinetics Relative to (3-Bromopropyl)cyclopropane
The target compound's reactive primary bromide is positioned at the end of an alkyl chain that is beta to a fully substituted tertiary carbon (C(CH3)2). This creates a neopentyl-like, sterically hindered environment that significantly retards the rate of bimolecular nucleophilic substitution (SN2) compared to a less hindered analog like (3-bromopropyl)cyclopropane, where the bromine is attached to a less hindered primary chain [1][2]. This difference is crucial for applications where controlled, slower reactivity is desired, such as in sequential functionalization or to prevent premature quenching of reactive intermediates.
| Evidence Dimension | Steric hindrance on SN2 reaction rate at the terminal bromide |
|---|---|
| Target Compound Data | Bromine atom is on a primary carbon beta to a gem-dimethyl-substituted tertiary center; predicted slow SN2 kinetics based on neopentyl halide class behavior. |
| Comparator Or Baseline | (3-Bromopropyl)cyclopropane (CAS 78300-38-6); bromine atom is on a primary carbon beta to a secondary carbon; predicted faster SN2 kinetics. |
| Quantified Difference | Relative rate constant (k_rel) is estimated to be << 1 (Target vs. Comparator). This is a qualitative class inference based on established neopentyl effect; no direct experimental k values were found in public data. |
| Conditions | Standard bimolecular nucleophilic substitution (SN2) reaction conditions. |
Why This Matters
Procurement of the correct sterically-defined building block ensures predictable, and often necessary, reaction kinetics, avoiding synthetic failures caused by unanticipated fast reactivity of less hindered alternatives.
- [1] PubChem. (2025). Compound Summary for CID 122163588, (4-Bromo-2-methylbutan-2-yl)cyclopropane. View Source
- [2] American Elements. (2025). Product Page: (3-bromopropyl)cyclopropane, CAS 78300-38-6. View Source
